1-Methyl-4-(piperidin-4-yl)piperazin-2-one is a heterocyclic organic compound characterized by a piperazine ring that is substituted with a piperidine ring and a methyl group. This compound, with the chemical identifier 864292-98-8, has garnered significant attention in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals.
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one can be achieved through several methods, primarily involving cyclization reactions. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This method allows for the formation of the piperazine ring structure while introducing the necessary substituents.
The molecular structure of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one features a piperazine core with a methyl group at the nitrogen atom (N1) and a piperidine moiety attached at N4. The structural formula can be represented as follows:
1-Methyl-4-(piperidin-4-yl)piperazin-2-one is involved in various chemical reactions, including oxidation, reduction, and substitution reactions.
The major products formed through these reactions include N-oxides from oxidation and various substituted derivatives from substitution reactions.
The mechanism of action for 1-Methyl-4-(piperidin-4-yl)piperazin-2-one involves its interaction with specific protein targets within biological systems.
The pharmacokinetic properties of piperazine derivatives suggest that they modulate the bioavailability and efficacy of drug substances.
The physical and chemical properties of 1-Methyl-4-(piperidin-4-yl)piperazin-2-one are crucial for understanding its behavior in various environments.
1-Methyl-4-(piperidin-4-yl)piperazin-2-one has diverse applications across several scientific fields:
Piperazine and its ketone-containing variant, ketopiperazine (specifically 2,5-diketopiperazine, DKP), represent privileged scaffolds in medicinal chemistry due to their conformational rigidity, hydrogen-bonding capability, and enhanced metabolic stability compared to linear peptides. These six-membered diazacyclic rings provide a versatile platform for drug design, enabling precise three-dimensional positioning of pharmacophoric groups. The DKP core, characterized by two amide bonds in a cyclic arrangement, occurs naturally in bioactive compounds from marine organisms, fungi, and bacteria, exhibiting diverse pharmacological activities such as antimicrobial, antiviral, and anticancer effects [4] [9].
Structurally, DKPs serve as constrained dipeptide mimetics, effectively mimicking protein β-turns critical for receptor recognition. Their chiral centers (when derived from chiral amino acids) allow stereochemical diversification, while N-alkylation or C3/C6 functionalization further modulates their physicochemical properties and target affinity. This adaptability has led to their incorporation into therapeutics targeting central nervous system disorders, cancer, and infectious diseases [4] [6].
Table 1: Biopharmaceutical Advantages of Ketopiperazine Scaffolds
Property | Piperazine | Ketopiperazine (DKP) | Significance in Drug Design |
---|---|---|---|
Conformational Rigidity | Moderate | High | Reduces entropic penalty upon target binding |
H-bond Donor/Acceptor | 2 Donors | 2 Donors/2 Acceptors | Enhances target affinity and solubility |
Metabolic Stability | Variable | High (resists proteases) | Improves pharmacokinetic profiles |
Stereochemical Complexity | Low | High (up to 4 centers) | Enables optimization of selectivity |
1-Methyl-4-(piperidin-4-yl)piperazin-2-one (C₁₀H₁₉N₃O, MW 197.28 g/mol) exemplifies a strategically functionalized ketopiperazine derivative. Its structure merges a ketopiperazine core (piperazin-2-one) with a piperidine appendage, creating a bifunctional scaffold. The piperidinyl moiety introduces a basic nitrogen, enhancing water solubility and providing a protonation site for salt formation, while the N1-methyl group on the ketopiperazine ring modulates lipophilicity [1] [7]. This hybrid architecture positions it as a structural analog of bioactive compounds like the P2Y receptor antagonists described in bridged DKP literature [2].
Unlike simpler piperazines, the carbonyl group in the ketopiperazine ring reduces ring basicity and introduces a hydrogen-bond acceptor, potentially improving membrane permeability. The compound’s log P (predicted) is approximately 0.5–1.0, balancing hydrophilic and hydrophobic properties favorable for blood-brain barrier penetration, aligning with neuroprotective DKP applications [6] [7]. Its synthesis typically involves multi-step sequences starting from N-protected amino acids or piperidone precursors, reflecting its complexity [7].
Ketopiperazines emerged prominently in drug discovery following the identification of natural products like the antibiotic bicyclomycin and the cytotoxic gliotoxin. Early work focused on their role as peptide metabolites, but their potential as scaffolds for rational design gained traction in the 1990s with advances in combinatorial chemistry [4]. The discovery that DKPs could mimic peptide turns spurred their use in receptor probes, exemplified by bridged DKP libraries targeting G-protein-coupled receptors (GPCRs) [2].
Key milestones include:
1-Methyl-4-(piperidin-4-yl)piperazin-2-one represents an evolution toward hybrid heterocycles, combining ketopiperazine with sp³-rich piperidine to explore novel chemical space beyond planar architectures [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: